molecular formula C19H23B B1269900 4-Bromo-4'-heptylbiphenyl CAS No. 58573-93-6

4-Bromo-4'-heptylbiphenyl

Cat. No. B1269900
CAS RN: 58573-93-6
M. Wt: 331.3 g/mol
InChI Key: RJQRJLCQHIMUQO-UHFFFAOYSA-N
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Description

4-Bromo-4’-heptylbiphenyl is a chemical compound with the molecular formula C19H23Br and a molecular weight of 331.30 . It appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

4-Bromo-4’-heptylbiphenyl is a solid at 20 degrees Celsius . It has a melting point ranging from 92.0 to 95.0 degrees Celsius . It exhibits very faint turbidity when dissolved in toluene .

Scientific Research Applications

Molecular Electronics

4-Bromo-4’-heptylbiphenyl: is also relevant in the field of molecular electronics, where molecules act as electronic components. Its stable structure and electronic properties make it suitable for creating molecular wires and switches, which are integral to the development of nanoscale electronic devices.

Each application leverages the chemical and physical properties of 4-Bromo-4’-heptylbiphenyl to innovate and enhance the performance of products and technologies across these diverse fields .

Safety and Hazards

The safety data sheet for 4-Bromo-4’-heptylbiphenyl suggests that it should be handled in a well-ventilated place and contact with skin, eyes, and clothing should be avoided . It also suggests that dust or aerosol should not be inhaled and the formation of dust and aerosols should be avoided .

properties

IUPAC Name

1-bromo-4-(4-heptylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h8-15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQRJLCQHIMUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347186
Record name 4-Bromo-4'-heptylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58573-93-6
Record name 4-Bromo-4'-heptylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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